Docosatrienoic Acid

Descripción general

Descripción

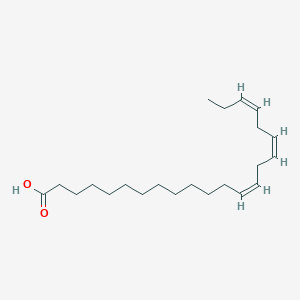

Docosatrienoic Acid (DTA) is a rare ω-3 fatty acid . It is not readily detected in normal phospholipid PUFA pools and is a polyunsaturated version of the fatty acid docosanoic acid .

Molecular Structure Analysis

DTA has a molecular formula of C22H38O2 . It contains a total of 61 bonds, including 23 non-H bonds, 4 multiple bonds, 17 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

DTA inhibits [3 H]-LTB 4 binding to pig neutrophils at a concentration of 5 µM . It also dose-dependently inhibits the activity of mammalian DNA polymerases and human topoisomerases I and II, potentially by binding directly to the hydrophobic region of the enzymes .Physical And Chemical Properties Analysis

DTA has a density of 0.9±0.1 g/cm3, a boiling point of 459.1±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 78.9±6.0 kJ/mol, and its flash point is 355.8±15.2 °C .Aplicaciones Científicas De Investigación

Cosmetics

Docosatrienoic Acid (DTA) is utilized in the cosmetics industry due to its properties as a very long-chain polyunsaturated fatty acid (VLCPUFA). It is an essential component of cell membranes and can contribute to the maintenance and repair of skin cells, making it valuable for skincare products .

Foods and Feeds

The efficient production of DTA in oilseed crops like Brassica carinata provides opportunities for its inclusion in food and feed products. Its role as a VLCPUFA makes it important for human and animal nutrition, contributing to physiological processes .

Cell Membrane Composition

DTA is a crucial element of cell membranes, playing a significant role in their structure and function. Its presence in cell membranes helps regulate important physiological processes in humans and animals .

Metabolic Engineering

Advancements in metabolic engineering have allowed for the stepwise production of DTA, enhancing its availability for various applications. This engineering process is crucial for creating high levels of DTA in plants, which can then be harvested for use .

Physiological Functions

Research has shown that DTA has physiologically functional properties. For instance, it can affect potassium current amplitude and kinetics in cells, which is important for cellular functions and signaling .

Microalgal Cultivation

A specific form of DTA, cis-8,11,14-docosatrienoic acid (C22:3), has been identified in microalgae cultured under different temperature conditions. This highlights the potential of microalgae as a natural source of DTA for research and application purposes .

Mecanismo De Acción

Target of Action

Docosatrienoic Acid, a rare ω-3 fatty acid , primarily targets the Leukotriene B4 (LTB4) receptor . LTB4 is a potent inflammatory mediator, and its receptor plays a crucial role in the inflammatory response .

Mode of Action

Docosatrienoic Acid interacts with the LTB4 receptor, inhibiting the binding of LTB4 to pig neutrophil membranes . This interaction results in the modulation of the inflammatory response .

Biochemical Pathways

The biosynthesis of Docosatrienoic Acid follows the elongation and desaturation pathways of ω6 and ω3 polyunsaturated fatty acids (PUFAs) . In the ω3 pathway, α-linolenic acid (ALA, 18:3n-3) is elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to Docosatrienoic Acid (22:3n-3) by a single ELO type elongase .

Result of Action

The interaction of Docosatrienoic Acid with the LTB4 receptor leads to a decrease in the inflammatory response . It has been found to possess anti-inflammatory and antitumor properties comparable to docosahexaenoic acid (DHA), suggesting potential nutraceutical and cosmetic uses .

Propiedades

IUPAC Name |

(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBQTNCISCKUMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920518 | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Docosatrienoic Acid | |

CAS RN |

28845-86-5 | |

| Record name | 13,16,19-Docosatrienoic acid, (Z,Z,Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Docosatrienoic acid has the molecular formula C22H38O2 and a molecular weight of 334.54 g/mol.

ANone: Docosatrienoic acid has been identified in various natural sources, including:

- Marine Invertebrates: Phospholipids of the sea anemone Stoichactis helianthus contain several novel Δ5,9 fatty acids, including docosatrienoic acid.

- Plant Oils: Lepidium sativum seed oil from Ethiopia was found to be rich in docosatrienoic acid (47.66%).

- Microalgae: A novel strain isolated from a salt lake in the Tibetan Plateau was found to be rich in a rare ω-8 fatty acid, cis-8,4,11-docosatrienoic acid.

A: Docosatrienoic acid is biosynthesized through the elongation and desaturation pathways of ω-6 and ω-3 polyunsaturated fatty acids.

A: Yes, research suggests that linoleic acid can be converted to docosatrienoic acid through a series of elongation and desaturation steps. This was demonstrated in studies on arctiid moths, where linolenic acid was converted into (Z,Z)-3,6-cis-9,10-epoxyheneicosadiene, a 21-carbon pheromone component, through a pathway involving docosatrienoic acid as an intermediate.

- Antitumor and Antioxidant Activity: In vitro studies comparing docosatrienoic acid to docosahexaenoic acid (DHA) found that both exhibited comparable or even better antitumor and antioxidant effects against human breast cancer cell lines.

- Anti-inflammatory Effects: Docosatrienoic acid demonstrated strong anti-inflammatory effects in human macrophages by reducing the expression of pro-inflammatory cytokines.

- Metabolic Health: Studies have shown that maintenance on a high-fat diet during the final week of fetal development in rats leads to elevated hepatic docosatrienoic acid proportions, along with hyperglycemia and insulin resistance.

ANone: Research suggests that docosatrienoic acid, in conjunction with other metabolites, may serve as a potential biomarker for:

- Chronic Interstitial Nephropathy: In a study on rats, docosatrienoic acid was identified as a potential biomarker for chronic interstitial nephropathy.

- Heart Failure: Metabolomic analysis of African American populations identified dihydroxy docosatrienoic acid (X-11308) as a potential biomarker associated with incident heart failure.

A: Yes, docosatrienoic acid was found to directly interact with potassium channels in rat peritoneal macrophages, causing a decrease in peak K+ current amplitude.

A: Docosatrienoic acid, along with arachidonic acid, was found to reduce the GABA-induced response in rat substantia nigra neurons, potentially modulating neuronal excitability.

ANone: Researchers are investigating various aspects of docosatrienoic acid, including:

- Metabolic Profiling: Advanced analytical techniques like UPLC-Q/TOF-MS are being used to study the role of docosatrienoic acid and related metabolites in various disease states. ,

- Biomarker Development: Identifying specific metabolic profiles, including docosatrienoic acid levels, could aid in developing new diagnostic and prognostic tools for diseases.

- Therapeutic Potential: Understanding the biological activities of docosatrienoic acid, such as its anti-inflammatory and antitumor properties, is crucial for exploring its potential therapeutic applications.

- Nutritional Significance: Evaluating the impact of dietary docosatrienoic acid intake on human health and its role in various physiological processes is an active area of research.

A: Yes, researchers have successfully engineered oilseed crops like Brassica carinata to produce high levels of docosatrienoic acid by introducing specific elongase and desaturase genes involved in its biosynthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)